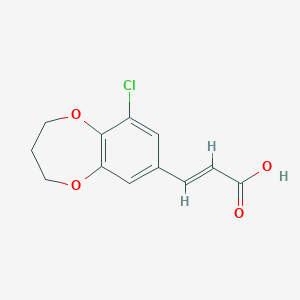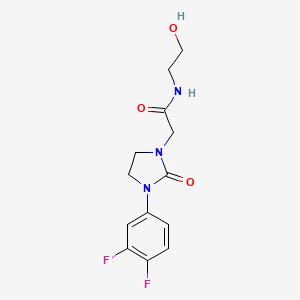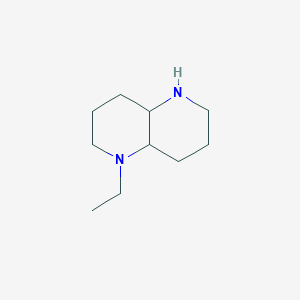
(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid, or simply “Chloro-DHBAA”, is an organic compound with a wide range of applications in scientific research. It is used as a synthetic intermediate in organic synthesis, and as a reagent in various biochemical and physiological experiments. This compound has been studied for its potential applications in drug discovery and development, and for its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Photoreactivity and Thermal Stability in Polymer Films
Photohydrolysis of Substituted Benzyl Esters : Research involving poly(acrylic acid) (PAA) partially esterified with various benzyl groups incorporated into multilayered polyelectrolyte films demonstrates the influence of substituents on photoreactivity and thermal stability. Upon UV light exposure, benzyl groups are photohydrolyzed, affecting the film's properties. This study highlights the potential for designing light-responsive materials with tailored thermal stability and degradation profiles for specific applications (Jensen et al., 2004).
Enhanced Flame Retardance of Polymers
Chemically Modified Polyacrylonitrile Polymers : Incorporating phosphorylamino groups into polyacrylonitrile (PAN) significantly increases flame retardance. This modification suggests a method for enhancing the safety of materials through chemical modification, relevant for materials science and safety engineering (Joseph & Tretsiakova-McNally, 2012).
Organic Sensitizers for Solar Cell Applications
Molecular Engineering of Organic Sensitizers : The development of novel organic sensitizers for solar cells, such as those incorporating cyanoacrylic acid groups, shows the importance of acrylic acid derivatives in improving solar energy conversion efficiencies. These materials offer paths toward more efficient and sustainable energy solutions (Kim et al., 2006).
Synthesis of Benzoic Acid from Biomass-Derived Materials
Diels–Alder and Dehydration Reactions : The conversion of furan and acrylic acid into benzoic acid through catalyzed reactions presents an example of utilizing biomass-derived materials for chemical synthesis. This research underscores the potential of acrylic acid derivatives in green chemistry and sustainable manufacturing processes (Mahmoud et al., 2015).
Fluorescent Probes for Biological Applications
Coumarin-Based Fluorescent Probe for Cysteine : A study demonstrating the use of acrylic acid derivatives in developing fluorescent probes for sensing biological molecules, such as cysteine, highlights the role of these compounds in biomedical research and diagnostics (Dai et al., 2014).
Propriétés
IUPAC Name |
(E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c13-9-6-8(2-3-11(14)15)7-10-12(9)17-5-1-4-16-10/h2-3,6-7H,1,4-5H2,(H,14,15)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPPUVMGHBRVRO-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)C=CC(=O)O)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C(=CC(=C2)/C=C/C(=O)O)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2723682.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2723689.png)

![N-[[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2723691.png)
![(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid](/img/structure/B2723693.png)






![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)